molecular formula C33H28Cl2N6O3 B5311225 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B5311225
M. Wt: 627.5 g/mol
InChI Key: WPEPQBCAOGIBPU-OQKWZONESA-N
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Description

1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound that features multiple aromatic rings, heterocycles, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Introduction of the chlorophenyl groups: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Formation of the pyrrolo[3,4-d][1,2,3]triazole ring: This can be synthesized through cycloaddition reactions involving azides and alkynes.

    Final assembly: The various fragments are then coupled together using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include:

    Use of continuous flow reactors: To enhance reaction efficiency and safety.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene groups or aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups or double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor binding.

Medicine

    Therapeutic Agents: Investigated for potential use in treating diseases such as cancer, inflammation, or infections.

Industry

    Materials Science: Utilized in the development of advanced materials, such as polymers or nanomaterials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
  • **1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or bioactivity, making it valuable for specific applications.

Properties

IUPAC Name

3-[2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28Cl2N6O3/c1-19-5-15-25(16-6-19)40-32(43)29-31(33(40)44)39(38-36-29)18-27(42)41-30(21-9-13-24(35)14-10-21)26-4-2-3-22(28(26)37-41)17-20-7-11-23(34)12-8-20/h5-17,26,29-31H,2-4,18H2,1H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEPQBCAOGIBPU-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Cl)C5=N4)C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)Cl)/C5=N4)C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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